molecular formula C19H18N6OS B2902921 4-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 2034309-00-5

4-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No.: B2902921
CAS No.: 2034309-00-5
M. Wt: 378.45
InChI Key: OVYAQKCESJZPBZ-UHFFFAOYSA-N
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Description

4-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a high-purity chemical compound offered for research and development purposes. This complex molecule is characterized by a thiazole core functionalized with both a 1H-pyrrole group and a carboxamide linker. The carboxamide bridge connects the thiazole unit to a methyl-pyridine group that is further substituted with a 1-methyl-1H-pyrazole ring, a privileged structure in medicinal chemistry . The integration of these specific heterocyclic scaffolds suggests broad potential utility in various research areas. The 1H-pyrazole moiety is a common feature in compounds studied for pharmaceutical applications . Furthermore, the 2-(1H-pyrrol-1-yl)thiazole-5-carboxamide structure has been identified as a key component in synthetic intermediates for more complex target molecules, indicating its value in chemical synthesis and drug discovery efforts . Researchers can leverage this compound as a versatile building block for the synthesis of novel chemical libraries or as a pharmacological probe for hit-to-lead optimization campaigns. This product is strictly labeled “For Research Use Only” and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-methyl-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6OS/c1-13-17(27-19(23-13)25-5-3-4-6-25)18(26)21-9-14-7-15(10-20-8-14)16-11-22-24(2)12-16/h3-8,10-12H,9H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYAQKCESJZPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC(=CN=C3)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

    Pyridine Ring Construction: The pyridine ring can be introduced via condensation reactions, often using aldehydes and ammonia or amines.

    Thiazole Ring Synthesis: The thiazole ring is typically formed through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The various rings are then coupled together using cross-coupling reactions such as Suzuki or Heck reactions.

    Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the nitrogen atoms in the heterocyclic rings.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound may exhibit interesting bioactivity due to its heterocyclic structure. It could be investigated for its potential as an enzyme inhibitor or receptor ligand, contributing to drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties could be explored. Its structure suggests it might interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

Industrially, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism of action of 4-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole Cores

Compound 3a ():

  • Structure: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.
  • Key Differences: Replaces the thiazole core with a pyrazole ring and introduces chloro and cyano substituents.
  • Properties : Melting point (MP) = 133–135°C; Yield = 68%; Molecular weight (MW) = 403.1 g/mol.

Compound 938022-31-2 ():

  • Structure: N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide.
  • Key Differences: Substitutes pyrrole with a thiophene ring and adds cyano/methyl groups.
  • Properties : MW = ~340 g/mol (estimated). Thiophene enhances π-π stacking compared to pyrrole.

Compound 18j ():

  • Structure : N-(3,5-Dimethoxyphenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide.
  • Key Differences : Replaces thiazole with a 1,3,4-thiadiazole core and incorporates methoxy groups.
  • Properties : MP = 179–180°C; MW = 354.37 g/mol. Thiadiazole increases electron-withdrawing character.
Analogues with Pyridine/Pyrazole Linkages

Compound 3d ():

  • Structure: 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.
  • Key Differences : Fluorophenyl and chlorophenyl substituents improve lipophilicity.
  • Properties : MP = 181–183°C; Yield = 71%; MW = 421.0 g/mol.

Compound in :

  • Structure : 3-(4-Methoxyphenyl)-1-methyl-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide.
  • Key Differences : Methoxyphenyl and pyridylmethyl groups enhance solubility.
  • Properties : MW = 322.4 g/mol.
Analogues with Oxadiazole Cores

Compound in :

  • Structure : 2-Methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide.
  • Key Differences : Oxadiazole replaces the thiazole core; pyrrole substituent is retained.
  • Properties : MW = 303.34 g/mol. Oxadiazole may improve metabolic stability.

Comparative Analysis

Table 1: Structural and Physical Property Comparison
Compound Core Structure Key Substituents MW (g/mol) MP (°C) Yield (%)
Target Compound Thiazole Pyrrole, Pyridinylmethyl, Methylpyrazole ~400* N/A N/A
3a () Pyrazole Chloro, Cyano, Phenyl 403.1 133–135 68
938022-31-2 () Thiazole Thiophene, Cyano, Methyl ~340 N/A N/A
18j () 1,3,4-Thiadiazole Pyridinyl, Dimethoxyphenyl 354.37 179–180 N/A
3d () Pyrazole Chloro, Fluorophenyl 421.0 181–183 71
Compound Oxadiazole Pyrrol-2-yl, Methylthiazole 303.34 N/A N/A

*Estimated based on molecular formula.

Key Observations:

Heterocyclic Core Influence :

  • Thiazole and pyrazole derivatives (e.g., 3a, 938022-31-2) generally exhibit moderate melting points (133–183°C), while thiadiazole (18j) shows higher thermal stability (MP = 179–180°C) .
  • Oxadiazole cores () may reduce molecular weight and enhance rigidity.

Substituent Effects: Electron-withdrawing groups (e.g., chloro, cyano) improve crystallinity and yield (e.g., 3a: 68% yield) .

Synthetic Efficiency :

  • Carboxamide coupling reactions (e.g., EDCI/HOBt in ) yield 62–71%, comparable to methods in .

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterExample ValuesReference
SolventDMF, ethanol, acetonitrile
CatalystK₂CO₃, NaH, Pd(PPh₃)₄
Reaction Time2–24 hours

Q. Table 2: Biological Activity of Analogues

Analog ModificationIC₅₀ (μM)TargetReference
Pyrrole → Imidazole0.45EGFR Kinase
Methyl → Trifluoromethyl1.2PARP-1

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